2-(5-Methylthiophen-2-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methylthiophen-2-yl)morpholine is a chemical compound with the CAS Number: 1097820-93-3 . It has a molecular weight of 183.27 and is typically stored at room temperature . It is a liquid in its physical form .
Synthesis Analysis
The synthesis of morpholines, such as 2-(5-Methylthiophen-2-yl)morpholine, has been a topic of significant interest due to their widespread availability in natural products and biologically relevant compounds . A common method for the preparation of morpholines involves the use of 1,2-amino alcohols and their derivatives . A sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides has been developed for the synthesis of substituted morpholines .Molecular Structure Analysis
The molecular structure of 2-(5-Methylthiophen-2-yl)morpholine can be represented by the InChI Code: 1S/C9H13NOS/c1-7-2-3-9(12-7)8-6-10-4-5-11-8/h2-3,8,10H,4-6H2,1H3 . The InChI key for this compound is IIMNEHHBSPHEGX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-(5-Methylthiophen-2-yl)morpholine is a liquid at room temperature . It has a molecular weight of 183.27 and is typically stored at room temperature .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Anticonvulsant Properties : Research indicates that 2-(5-Methylthiophen-2-yl)morpholine derivatives exhibit anticonvulsant activity . These compounds could potentially be explored as novel antiepileptic drugs.
Urease Inhibition
- Urease Inhibitors : A specific derivative, 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide , has been identified as a potent urease inhibitor . Urease plays a crucial role in pathogenic bacteria, and inhibiting it could have therapeutic implications.
Safety and Hazards
The safety information for 2-(5-Methylthiophen-2-yl)morpholine includes several hazard statements: H302, H312, H315, H318, H332, H335 . These indicate that the compound can be harmful if swallowed, in contact with skin, or if inhaled . It can also cause skin and eye irritation . The compound is classified under the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful .
Future Directions
While specific future directions for the study of 2-(5-Methylthiophen-2-yl)morpholine are not mentioned in the search results, the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds continues to be an area of active research . This suggests that future studies may continue to explore new methods for the synthesis of morpholines, as well as their potential applications in various fields.
properties
IUPAC Name |
2-(5-methylthiophen-2-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-7-2-3-9(12-7)8-6-10-4-5-11-8/h2-3,8,10H,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMNEHHBSPHEGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2CNCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.